2-(2-Oxopropyl)malononitrile
Description
Properties
IUPAC Name |
2-(2-oxopropyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFNCVSSGJUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Optimization
The mechanism proceeds via deprotonation of malononitrile by a base, forming a resonance-stabilized enolate. This intermediate undergoes nucleophilic attack on the carbonyl carbon of the ketone, followed by dehydration to yield the conjugated nitrile. L-proline, a bifunctional organocatalyst, enhances enantioselectivity and accelerates the reaction through hydrogen-bonding interactions.
Table 1: Comparative Yields in Knoevenagel Condensation
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | L-proline | 25 | 0.5 | 98 |
| Acetonitrile | None | 25 | 14 | 90 |
| DMF | Piperidine | 80 | 6 | 94 |
Data adapted from Semantic Scholar highlights ethanol as the optimal solvent, achieving 98% yield within 30 minutes under mild conditions.
High-Temperature Pyrolysis of Acetimidoyl Halides
A patented industrial-scale method involves the pyrolysis of (2-cyano-N-alkoxy)acetimidoyl halides at temperatures exceeding 700°C. For example, (2-cyano-N-methoxy)acetimidoyl chloride decomposes in a tubular reactor under vacuum (0.2–0.3 mbar), producing malononitrile derivatives in yields up to 27%.
Process Parameters and Scalability
Key variables include:
Table 2: Pyrolysis Conditions and Outcomes
| Starting Material | Temperature (°C) | Pressure (mbar) | Yield (%) |
|---|---|---|---|
| (2-cyano-N-methoxy)acetimidoyl chloride | 870 | 0.3 | 27 |
| (2-cyano-N-ethoxy)acetimidoyl chloride | 870 | 0.2 | 25 |
While this method offers scalability, the moderate yields necessitate post-synthesis purification via extraction with hydrocarbons and ethers.
One-Pot Multicomponent Reactions
Recent advances leverage one-pot protocols to streamline synthesis. A three-component reaction involving isatin derivatives, malononitrile, and ketones in ethanol achieves quantitative yields of 3,3′-disubstituted oxindoles featuring the this compound motif.
Stepwise Reaction Dynamics
-
Formation of Isatylidine Malononitrile : Isatin reacts with malononitrile in ethanol within 10 minutes (96% yield).
-
Ketone Incorporation : Addition of acetone (5 equiv.) and L-proline (20 mol%) extends the reaction to 24 hours, forming the quaternary carbon center.
Annulation Strategies for Cyclic Derivatives
DBN (1,5-diazabicyclo[4.3.0]non-5-ene)-promoted [4+2] annulation between malononitrile and 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoates yields 2-amino-4-(2-oxo-2-phenylethyl)-4H-chromene-3-carbonitriles. Although this method targets chromene derivatives, the reaction conditions (e.g., polar aprotic solvents, room temperature) inform analogous syntheses of this compound.
Thienopyrimidine Synthesis Pathways
A parallel approach involves condensing malononitrile with 6-methyl-heptane-2,4-dione in the presence of sulfur and diethylamine. This generates thieno[2,3-d]pyrimidine precursors, with the oxopropyl group introduced via diketone incorporation.
Table 3: Thienopyrimidine Synthesis Parameters
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 6-methyl-heptane-2,4-dione | Ethanol | Diethylamine | 85 |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-(2-Oxopropyl)malononitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)malononitrile involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules.
Comparison with Similar Compounds
Aryl-Substituted Malononitriles
- 2-(2-Oxo-2-phenylethyl)malononitrile (C₁₁H₈N₂O): Features a phenyl group and ketone. Synthesized in 85% yield via KOH-mediated reaction . Exhibits strong IR absorption at 2211 cm⁻¹ (C≡N) and 1645 cm⁻¹ (C=O) . Used to prepare pyrrole derivatives (e.g., 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile) .
- 2-(4-Nitrobenzylidene)malononitrile (C₁₀H₅N₃O₂): Contains a nitrobenzylidene group. Acts as a precursor for heterocycles like 5,7-diazaspiro[2.5]octane and 4H-pyran derivatives . Applications in molecular devices due to extended π-conjugation .
Heterocyclic Derivatives
- 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile: Indole-based structure with pharmaceutical relevance. Lacks classic hydrogen bonds in its crystal packing, relying on weak C-H···π interactions .
- 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile (C₁₅H₉ClN₂O₂): Furan ring with chloro and methoxy substituents. High-purity batches available for material science research .
Key Difference: Heterocyclic derivatives exhibit enhanced planar rigidity, favoring NLO and fluorescence applications, whereas 2-(2-Oxopropyl)malononitrile’s aliphatic chain may limit conjugation .
Substituent Effects on Reactivity and Yield
| Compound | Substituent | Yield | Key Reactivity | Ref |
|---|---|---|---|---|
| This compound | Oxopropyl | N/A | Intermediate for tricyclic compounds | [16] |
| 2-(4-Fluorobenzylidene)malononitrile | Fluorobenzylidene | 90–98% | High yield with Oxone catalysts | [6] |
| 2-(3-(Dimethylamino)phenyl)malononitrile | Dimethylamino | 75% | Solvatochromic behavior in polar solvents | [12] |
Insight : Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilicity, improving yields in condensation reactions .
Electronic and Optical Properties
- NLO Activity: 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile: Computationally shown to have hyperpolarizability (βₜₒₜ) exceeding urea, making it suitable for photonic devices . (E)-2-(3-(4-Aminostyryl)cyclohexylidene)malononitrile: Used in telecommunications due to high NLO response .
Fluorescence :
Computational Insights
- Frontier Molecular Orbitals (FMOs): Modifying acceptor groups in malononitrile derivatives (e.g., replacing cyano with carbazole) significantly reduces HOMO-LUMO gaps, enhancing charge transfer .
- Hyperpolarizability: Substituents like dimethylamino increase βₜₒₜ by 10–50× compared to parent compounds .
Biological Activity
Overview
2-(2-Oxopropyl)malononitrile, with the molecular formula CHNO, is a derivative of malononitrile that has garnered attention for its potential biological activities. This compound is synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with aldehydes or ketones in the presence of a base catalyst. Its unique structure, featuring an oxopropyl group, suggests diverse reactivity and potential applications in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. The mechanism of action typically involves binding to the active site of enzymes, thereby preventing substrate interaction and catalytic activity. This characteristic positions it as a candidate for further studies in drug development aimed at targeting specific enzymes involved in disease pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents are still limited. The presence of the malononitrile group is often associated with enhanced biological activity, making it a useful scaffold in the design of new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Malononitrile | Two cyano groups | Versatile building block in organic synthesis |
| 3-Cyano-4-oxobutanoic acid | Cyano and keto group | Exhibits antimicrobial activity |
| 5-Cyano-1H-pyrrole-3-carboxylic acid | Cyano group attached to pyrrole ring | Potential anti-inflammatory properties |
| This compound | Oxopropyl group | Investigated for enzyme inhibition and antimicrobial effects |
The unique structural features of this compound differentiate it from other malononitrile derivatives, potentially enhancing its biological activity and expanding its utility in medicinal chemistry.
Case Study: Antimicrobial Activity
A study focused on the synthesis and biological evaluation of various malononitrile derivatives, including this compound, revealed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Enzyme Inhibition
In another investigation, researchers explored the enzyme inhibitory effects of this compound on specific targets involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential therapeutic applications .
Future Directions
Despite the initial findings regarding the biological activities of this compound, further research is necessary to elucidate its mechanisms of action, optimize its biological efficacy, and explore its pharmacokinetic properties. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
- Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
- Broader Biological Screening : To evaluate its effects against a wider range of pathogens and disease models.
Q & A
Q. How do crystal defects or polymorphism affect the photophysical properties of malononitrile single crystals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
